Mexedrone, chemically known as 3-methoxy-2-(methylamino)-1-(4-methylphenyl)propan-1-one, is a synthetic cathinone that emerged in the recreational drug market around 2015. It is structurally related to mephedrone and has gained attention due to its psychoactive properties and its status as a non-controlled substance in certain jurisdictions. The compound has been marketed online, particularly in the United Kingdom, as a legal alternative to other controlled stimulants, which has raised concerns regarding its safety and potential for abuse .
Mexedrone was first synthesized and characterized in laboratory settings, with studies documenting its synthesis and pharmacological properties. Research indicates that it is often produced alongside its isomer, N-methoxymephedrone, which complicates the identification of these substances in forensic contexts .
Mexedrone belongs to the class of substances known as synthetic cathinones, which are derivatives of the khat plant's active compounds. These substances are often grouped under the broader category of new psychoactive substances (NPS), which are designed to mimic the effects of controlled drugs while evading legal restrictions .
The synthesis of mexedrone involves several chemical reactions that yield the final product with high purity. The primary method includes:
Mexedrone has a molecular formula of C12H17NO2 and a molecular weight of 205.27 g/mol. Its structure features:
Mexedrone can undergo various chemical reactions typical for substituted cathinones:
The mechanism of action for mexedrone primarily involves its interaction with monoamine transporters:
This profile suggests that mexedrone may produce stimulant effects similar to those of other cathinones but with different pharmacodynamic properties.
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been utilized extensively to characterize mexedrone's chemical properties .
Mexedrone has limited scientific applications primarily focused on research into new psychoactive substances:
Mephedrone was classified under Schedule 2 of the UN Convention on Psychotropic Substances (1971) by 2015, following earlier national bans (e.g., UK Misuse of Drugs Act 1971 amendment in 2010) [4]. These controls utilized generic definitions encompassing four core cathinone structures and their modifications:
This legislative approach aimed to prevent circumvention via minor structural alterations. However, clandestine chemists responded by designing mexedrone—a molecule incorporating a methoxy moiety at the β-keto position rather than modifying the aromatic ring or nitrogen group targeted by generic controls [2]. Market reconnaissance suggested mexedrone was developed over nearly two years specifically for jurisdictions with stringent generic bans [2].
Mexedrone’s molecular design exemplifies tactical evasion:
| Molecular Feature | Mephedrone (Controlled) | Mexedrone (Designed) | Legislative Bypass Strategy |
|---|---|---|---|
| Aromatic Ring | 4-Methylphenyl | 4-Methylphenyl | Unmodified – avoids "ring-substituted" definitions |
| Amino Group | N-methylamine | N-methylamine | Unmodified – avoids "N-alkyl" definitions |
| β-Keto Group | Ketone at C1 | Methoxy substitution at C3 | Positional isomerization – moves modification outside controlled regions |
This strategic modification exploited a loophole in generic definitions focusing on ring systems and nitrogen substituents but lacking specificity for side-chain modifications distal to the amine [2] [4]. Crucially, mexedrone’s isomer, N-methoxymephedrone (2-(methoxy(methyl)amino)-1-(4-methylphenyl)propan-1-one)—where methoxy binds to nitrogen—was captured by existing legislation due to its N-alkyl modification [2] [4].
Mexedrone debuted in August 2015 via UK-based online retailers, preceded by a coordinated marketing campaign [2]. Vendor tactics included:
Table 2: Marketing Claims by Online Vendors (2015-2016)
| Claim Category | Example Statements | Target Audience |
|---|---|---|
| Legality Focused | "Bypasses analogue acts"; "UK Compliant" | Users in regulated regions |
| Effect Comparisons | "Mephedrone-like"; "Smooth stimulation" | Experienced stimulant users |
| Novelty & Exclusivity | "Next-gen cathinone"; "Limited first batch" | Early adopters |
Laboratory analysis of early vendor samples confirmed mexedrone’s identity but also detected synthesis byproducts (e.g., α-chloromethylmephedrone), highlighting inconsistent purity in initial batches [2]. This rollout exemplified the "chemical arms race" dynamics of Novel Psychoactive Substance markets, where legislative controls directly stimulate innovation in structural evasion [4] [5].
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 12141-45-6
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: